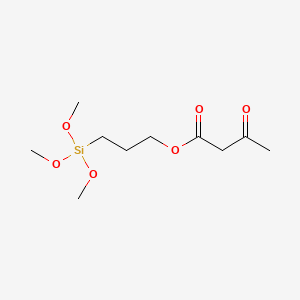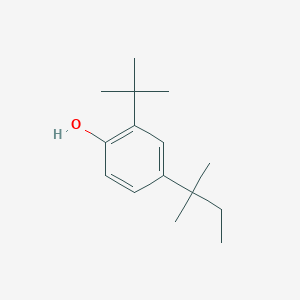
Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Transition State Properties : In solvolysis reactions of tert-butyl halides (chloride, bromide, and iodide), the transition states exhibit high dipolarity. They act as both strong hydrogen bond acids and bases, particularly in protic solvents. The tert-butyl iodide transition state in aprotic solvents has relatively low hydrogen bond acidity. Solvents play a crucial role in stabilizing these transition states, aiding the partition between water and other solvents .
- S N 1 Reactions : 2-(tert-butyl)-4-(tert-pentyl)phenol can be used as a precursor in S N 1 reactions. For instance, it can undergo solvolysis to form tert-butyl chloride, which is an important intermediate in organic synthesis. These reactions are valuable for creating diverse organic compounds .
- Phenolic compounds like 2-(tert-butyl)-4-(tert-pentyl)phenol exhibit antioxidant activity. They scavenge free radicals, protecting cells from oxidative damage. Researchers explore their potential in preventing age-related diseases and oxidative stress-related conditions .
- Phenolic compounds find use as stabilizers in polymers and plastics. 2-(tert-butyl)-4-(tert-pentyl)phenol can enhance the thermal stability and resistance to degradation of polymeric materials .
- Due to its antimicrobial properties, this compound is employed as a biocide or preservative in various products. It helps prevent microbial growth in cosmetics, paints, and other formulations .
- Researchers use 2-(tert-butyl)-4-(tert-pentyl)phenol as a calibration standard in gas chromatography. Its well-defined retention time aids in identifying and quantifying other compounds in complex mixtures .
Solvolysis Studies
Organic Synthesis
Antioxidant Properties
Polymer Stabilization
Biocides and Preservatives
Gas Chromatography Calibration
Propriétés
IUPAC Name |
2-tert-butyl-4-(2-methylbutan-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-7-15(5,6)11-8-9-13(16)12(10-11)14(2,3)4/h8-10,16H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRSIUKTGLRKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563787 | |
| Record name | 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122269-03-8 | |
| Record name | 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


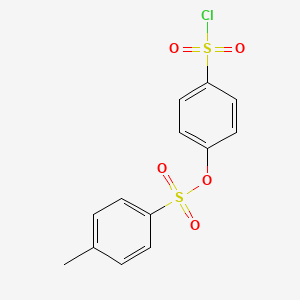
![(3S)-4-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3046232.png)
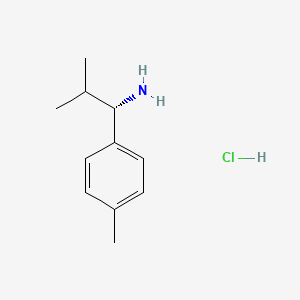
![Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester](/img/structure/B3046234.png)
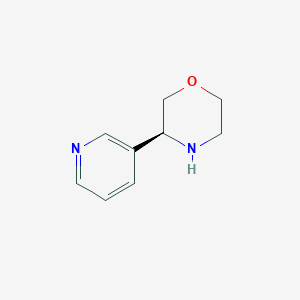

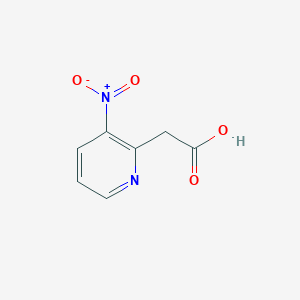


![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B3046245.png)
![Octahydrofuro[3,2-c]pyridine](/img/structure/B3046246.png)
![Ethanol, 2-[(3-bromophenyl)amino]-](/img/structure/B3046247.png)

